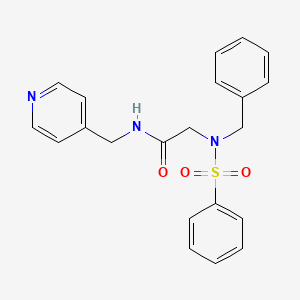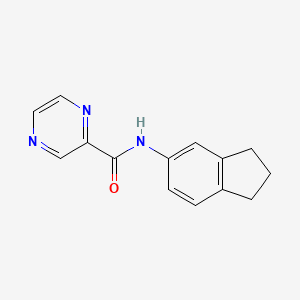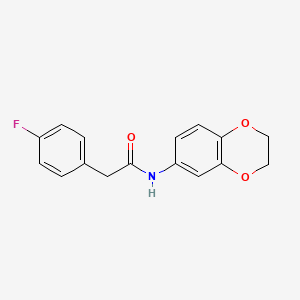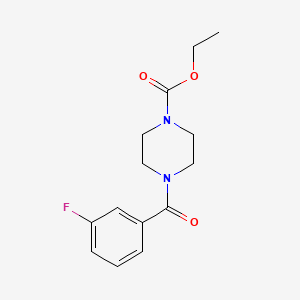
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
Overview
Description
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as BPGM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPGM belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in regulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological and pathological processes.
Mechanism of Action
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide exerts its pharmacological effects by selectively inhibiting the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide enhances the availability of glycine in the extracellular space, which increases the activation of NMDA receptors and promotes the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine. The modulation of NMDA receptor activity by N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have beneficial effects on cognitive function, mood, and behavior.
Biochemical and Physiological Effects:
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have various biochemical and physiological effects on the brain and other organs. In preclinical studies, N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to increase the levels of glycine and other neurotransmitters in the brain, enhance synaptic plasticity, and improve learning and memory. Moreover, N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. In addition, N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have beneficial effects on cardiovascular function, glucose metabolism, and immune response.
Advantages and Limitations for Lab Experiments
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several advantages for lab experiments, including its high potency, selectivity, and pharmacokinetic properties. N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have a long half-life and good oral bioavailability, which makes it suitable for in vivo studies. Moreover, N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have minimal toxicity and side effects in animal models. However, N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has some limitations for lab experiments, including its low solubility and stability in aqueous solutions, which may affect its bioavailability and efficacy. Moreover, the synthesis of N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One of the key areas of interest is the clinical evaluation of N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide for the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Moreover, the optimization of the synthesis method and the development of new analogs of N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide may improve its pharmacological properties and efficacy. Furthermore, the elucidation of the molecular mechanisms of action of N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide and its interaction with other neurotransmitter systems may provide new insights into the pathophysiology of brain disorders and the development of novel therapeutic interventions.
Scientific Research Applications
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. The inhibition of GlyT1 by N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide increases the extracellular levels of glycine in the brain, which enhances the activity of NMDA receptors and promotes synaptic plasticity, learning, and memory. Moreover, N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(23-15-18-11-13-22-14-12-18)17-24(16-19-7-3-1-4-8-19)28(26,27)20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYORKCGKDXJANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,5-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3448946.png)
![1-phenyl-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3448954.png)
![2-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3448956.png)
![2,5-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3448965.png)
![2-methoxy-4-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448974.png)
![2,2-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B3448976.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B3448987.png)

![7,9-dimethyl-11-(3-methylphenyl)pyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3448999.png)
![7,9-dimethyl-6-(phenoxymethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449006.png)
![7,9-dimethyl-6-(4-pyridinyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449009.png)
![7,9-dimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449012.png)